Curzerene
CAS No.: 17910-09-7
Cat. No.: VC21356510
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17910-09-7 |
|---|---|
| Molecular Formula | C15H20O |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
| Standard InChI | InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3 |
| Standard InChI Key | HICAMHOOTMOHPA-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C |
| SMILES | CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
| Canonical SMILES | CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
Introduction
Chemical Structure and Properties
Curzerene (also known as isofuranogermacrene) is a furan-containing sesquiterpene with the molecular formula C₁₅H₂₀O and a molecular weight of 216.32 g/mol . The chemical structure of curzerene features a benzofuran skeleton with specific substituents including vinyl and isopropenyl groups.
Chemical Identification
Table 1. Chemical Identification Parameters of Curzerene
| Parameter | Information |
|---|---|
| IUPAC Name | 6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
| Molecular Formula | C₁₅H₂₀O |
| Molecular Weight | 216.32 g/mol |
| CAS Number | 17910-09-7 |
| InChI Key | HICAMHOOTMOHPA-UHFFFAOYSA-N |
| Synonyms | Isogermafurene, Isofuranogermacrene, Neocurzerene |
Physical and Chemical Properties
The structure of curzerene includes a furan ring system with multiple substituents. The compound possesses specific physical and chemical properties that influence its biological activities and pharmacokinetic profile.
Table 2. Physical and Chemical Properties of Curzerene
| Property | Value |
|---|---|
| Topological Polar Surface Area | 13.10 Ų |
| XlogP | 4.60 |
| AlogP | 4.07 |
| H-Bond Acceptor | 1 |
| H-Bond Donor | 0 |
| Rotatable Bonds | 2 |
Curzerene represents a lipophilic compound with limited water solubility, as indicated by its high logP values . This characteristic influences its absorption and distribution within biological systems.
Natural Sources
Curzerene occurs naturally in several plant species, particularly those belonging to the Zingiberaceae and Myrtaceae families. It has been identified as a major component in essential oils extracted from various medicinal plants.
Curcuma Species
Curzerene was originally isolated from the rhizomes of Curcuma species, traditional Chinese herbal medicines . It is found in:
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Curcuma longa (turmeric): Contains curzerene as one of its bioactive components
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Curcuma zedoaria (white turmeric): Contains curzerene along with related compounds like curzerenone and epicurzerenone
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Curcuma caesia (black turmeric): Contains significant amounts of curzerene (3.46-4.56%) in both rhizome and leaf essential oils
Other Plant Sources
Curzerene has also been identified in:
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Eugenia uniflora (pitanga): High concentrations of curzerene (up to 53.1%) have been detected in the essential oil from leaves
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Commiphora myrrha: Contains curzerene as a bioactive constituent
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Lindera pulcherrima var. hemsleyana: Contains curzerene as reported in chemical profiling studies
Chemical Stability and Transformation
An important consideration regarding curzerene is its thermal instability. Gas chromatographic analyses have revealed that furanodiene, another sesquiterpene, can thermally rearrange to curzerene during analysis . In one study on Eugenia uniflora essential oil, analysis under mild conditions (constant temperature of 100°C) showed that furanodiene concentration was three times greater than curzerene concentration, while conventional GC analysis at higher temperatures showed the reverse proportion . This thermal rearrangement is an important consideration when quantifying these compounds in plant extracts.
Biological Activities
Anticancer and Antitumor Properties
Curzerene has demonstrated significant anticancer activities against multiple cancer types in both in vitro and in vivo studies. The compound exhibits cytotoxicity toward cancer cells while showing limited toxicity toward normal cells.
Lung Cancer
Curzerene has shown antiproliferative effects against SPC-A1 human lung adenocarcinoma cells in a time-dependent and dose-dependent manner . The IC₅₀ values were determined to be:
Table 3. IC₅₀ Values of Curzerene Against SPC-A1 Lung Cancer Cells
| Treatment Duration | IC₅₀ Value |
|---|---|
| 24 hours | 403.8 μM |
| 48 hours | 154.8 μM |
| 72 hours | 47.0 μM |
Flow cytometry analysis revealed that curzerene arrested SPC-A1 cells in the G2/M cell cycle phase. The percentage of cells in the G2/M phase increased from 9.26% in the control group to 17.57% in cells treated with 100 μM curzerene .
In vivo studies using SPC-A1 cell-bearing nude mice showed that curzerene (135 mg/kg daily) significantly inhibited tumor growth without affecting body mass or organs, suggesting limited toxicity and side effects .
Hepatocellular Carcinoma
Recent research has demonstrated curzerene's efficacy against hepatocellular carcinoma (HCC) . The compound inhibited the growth of Huh7 and HCCLM3 HCC cells with IC₅₀ values at 24 hours of 47 ± 4.36 μM and 49 ± 4.45 μM, respectively . Importantly, the viability of normal liver cells (L-02) was only decreased by approximately 15% at a concentration of 200 μM, indicating selective toxicity toward cancer cells .
The anti-HCC activities of curzerene include:
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Cell cycle arrest in the G2/M phase
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Reduction of migration and invasion capabilities
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Induction of apoptosis
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Downregulation of matrix metalloproteinases (MMP2 and MMP9)
In a xenograft mouse model, curzerene significantly reduced tumor volume and weight compared to control groups, with decreased expression of proliferation markers and increased apoptosis markers .
Glioblastoma
Curzerene has demonstrated inhibitory effects on glioblastoma, the most lethal type of brain tumor . Treatment with curzerene inhibited the viability of U251 and U87 glioma cell lines in a dose- and time-dependent manner .
Key findings include:
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Downregulation of glutathione S-transferase A4 (GSTA4) expression
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Inhibition of the mTOR/p70S6K signaling pathway
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Reduction in cell migration and invasion
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Induction of apoptosis with increased 4-hydroxynonenal (4-HNE) levels
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Downregulation of matrix metalloproteinase 9 (MMP9)
In vivo studies showed that curzerene significantly inhibited tumor growth in nude mice and prolonged the survival time of tumor-bearing animals .
Antioxidant Properties
Curzerene-rich essential oils from Eugenia uniflora have demonstrated antioxidant activity, with an average DPPH radical inhibition value of 55.0 ± 6.6% . This suggests potential applications of curzerene in preventing oxidative stress-related diseases.
Pharmacological Mechanisms
Cell Cycle Regulation
Curzerene induces G2/M phase cell cycle arrest in various cancer cell lines. In lung adenocarcinoma and hepatocellular carcinoma cells, curzerene treatment resulted in decreased expression of cell cycle-related proteins including cyclin B1, CDK1, and PCNA .
Apoptosis Induction
Curzerene promotes apoptosis in cancer cells through multiple mechanisms:
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Upregulation of pro-apoptotic proteins (Bax, cleaved caspase-3, cleaved PARP)
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Downregulation of anti-apoptotic proteins (Bcl-2)
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In glioblastoma cells, curzerene-induced apoptosis is associated with increased 4-HNE levels due to GSTA4 inhibition
Inhibition of PI3K/AKT/mTOR Pathway
A significant mechanism underlying curzerene's anticancer activity is the inhibition of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .
In HCC cells, curzerene inhibited the phosphorylation of PI3K and its downstream targets AKT and mTOR . Similarly, in glioblastoma cells, curzerene reduced mTOR phosphorylation and subsequently inhibited p70S6 kinase activation . This inhibition was confirmed to be causally related to curzerene's anti-proliferative effects, as treatment with an mTOR agonist (MHY1485) reversed the inhibitory effects of curzerene on cell proliferation .
Inhibition of Metastasis
Curzerene inhibits cancer cell migration and invasion by:
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Downregulating matrix metalloproteinases (MMP2 and MMP9), which are involved in extracellular matrix degradation and tumor metastasis
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Affecting cell motility as demonstrated by wound healing assays
GSTA4 Inhibition
In glioblastoma cells, curzerene has been shown to downregulate the expression of glutathione S-transferase A4 (GSTA4), an enzyme that protects cells from oxidative stress by detoxifying 4-hydroxynonenal (4-HNE) . This inhibition results in increased 4-HNE levels, which contributes to the induction of apoptosis.
Structure-Activity Relationships
Curzerene belongs to a family of sesquiterpenes that includes structurally related compounds with similar biological activities. The relationship between curzerene and related compounds provides insights into its pharmacological properties.
Related Compounds
Curzerene is structurally related to:
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Curzerenone and epicurzerenone: Oxygenated derivatives of curzerene isolated from Curcuma zedoaria
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Furanodiene: A precursor that can thermally rearrange to curzerene
Table 4. Comparison of Curzerene and Related Compounds in Curcuma caesia Essential Oil
| Compound | Rhizome Content (%) | Leaf Content (%) |
|---|---|---|
| Curzerene | 4.56 | 3.46 |
| Curzerenone | 11.45 | 3.85 |
| Epicurzerenone | 4.23 | 3.70 |
| Eucalyptol | 7.56 | 2.69 |
| Camphor | 3.59 | 6.59 |
Data from analysis of Curcuma caesia essential oil .
Research Applications and Future Perspectives
The diverse biological activities of curzerene suggest various potential applications in the fields of medicine and pharmacology.
Challenges and Future Research Directions
Despite promising results, several challenges and research opportunities exist:
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Limited pharmacokinetic and toxicological data in humans
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Need for structure optimization to enhance potency and bioavailability
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Exploration of synergistic effects with existing therapies
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Further elucidation of molecular targets and signaling pathways
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Investigation of potential applications beyond cancer treatment
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Development of standardized extraction and quantification methods considering the thermal instability of curzerene and related compounds
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